molecular formula C27H25F3N8O2 B1678900 Pluripotin CAS No. 839707-37-8

Pluripotin

货号 B1678900
CAS 编号: 839707-37-8
分子量: 550.5 g/mol
InChI 键: NBZFRTJWEIHFPF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pluripotin, also known as SC1, is a small molecule that has been studied for its role in promoting self-renewal and pluripotency in stem cells . Pluripotency refers to the ability of a cell to differentiate into many cell types . Pluripotin has been used as a tool for studying cancer stem cell biology .


Synthesis Analysis

Pluripotin was discovered in a cell-based high throughput screen that assessed whether a small molecule could maintain self-renewal of embryonic stem cells . It is also known as SC-1, a dual kinase and GTPase inhibitor that promotes self-renewal .


Molecular Structure Analysis

Pluripotin is a type II kinase inhibitor that selectively binds with inactive conformations of certain kinases . It has been shown to bind to proteins such as FLT3, ABL, and JAK2 .


Chemical Reactions Analysis

Pluripotin has been shown to interact with various signaling pathways. It inhibits both Ras GTPase-activating protein (RasGAP) and extracellular signal-regulated kinase 1 (ERK1) . It has also been shown to inhibit the kinase activity of RSK2 .


Physical And Chemical Properties Analysis

Pluripotin has a molecular weight of 550.53 and its CAS number is 839707-37-8 .

科学研究应用

  • Regenerative Medicine :

    • Pluripotent stem cells (PSCs), including human embryonic stem cells (hESCs) and human-induced pluripotent stem cells (hiPSCs), have the potential to accelerate the drug discovery and development process .
    • Pluripotin, along with other factors, is used to maintain the pluripotency of these stem cells .
    • These cells can be used to replace diseased or damaged tissues in regenerative medicine .
    • The use of patient-specific iPSCs offers the possibility of personalized medicine .
  • Disease Modeling :

    • iPSCs can be used to create disease-specific cell lines .
    • These cells can be used to study the molecular mechanism of many diseases .
    • They can also be used for better understanding of disease etiology which may be further utilized for developing putative treatments for these diseases .
  • Drug Discovery :

    • iPSCs can be used in the drug discovery process .
    • They can be used for screening drug candidates and preclinically and post-clinically evaluating drug safety and efficacy .
    • Many toxic compounds (different chemical compounds, pharmaceutical drugs, other hazardous chemicals, or environmental conditions) which are encountered by humans and newly designed drugs may be evaluated for toxicity and effects by using iPSCs .
  • Stem Cell Research :

    • Pluripotin is used in the maintenance and self-renewal of stem cells .
    • It promotes self-renewal and maintains mouse embryonic stem (ES) cells in an undifferentiated, pluripotent state in the absence of feeder cells, serum and leukemia inhibitory factor (LIF) for at least 10 passages .
  • Cancer Research :

    • Cancer cells can be a new source of iPSCs production .
    • Cancer cells show similarities with iPSCs in self-renewal capacity, reprogramming potency, and signaling pathways .
    • Reprogrammed cancer-induced pluripotent stem cells (cancer-iPSCs) indicate that pluripotency can transiently overcome the cancer phenotype .
  • Tissue Engineering :

    • iPSCs technology has significantly progressed in the field of tissue engineering in its ability to fabricate individualized biological constructs with precise geometric designability .
    • This offers the capability to bridge the divergence between engineered tissue constructs and natural tissues .
  • Eye Diseases Treatment :

    • The notion of using pluripotent stem cells (PSCs) as a source of differentiated cell types for replacement of disease or damaged tissues in regenerative medicine is now an active area of research .
    • Approaches to treating eye diseases such as age-related macular degeneration are now on the horizon .
  • Parkinson’s Disease Treatment :

    • Similar to the treatment of eye diseases, pluripotent stem cells (PSCs) are also being researched for their potential in treating Parkinson’s disease .
  • Stem Cell Populations in Stromal Tissues and Peripheral Blood :

    • Recent investigations have revealed a diverse cohort of non-hematopoietic stem cells (non-HSC), primarily within bone marrow and other stromal tissue, alongside established hematopoietic stem cells (HSC) .
    • Among these non-HSC, a rare subset exhibits pluripotent characteristics .
    • In vitro and in vivo studies have demonstrated the remarkable differentiation potential of these putative stem cells .
  • Cancer to Regenerative Medicine :

    • The notion of using pluripotent stem cells (PSCs) as a source of differentiated cell types for replacement of disease or damaged tissues in regenerative medicine is now an active area of research .
    • The foundations for this research lie in a quite different area of science, namely the role of genetics of cancer .
    • This is a story that illustrates how science commonly develops through the interests and insights of individual investigators, often with unexpected and unintended outcomes .
  • Stromal Tissues and Peripheral Blood :

    • Recent investigations have revealed a diverse cohort of non-hematopoietic stem cells (non-HSC), primarily within bone marrow and other stromal tissue, alongside established hematopoietic stem cells (HSC) .
    • Among these non-HSC, a rare subset exhibits pluripotent characteristics .
    • In vitro and in vivo studies have demonstrated the remarkable differentiation potential of these putative stem cells .
  • FLT3, JAK2, ABL, and ERK1 Targeting :

    • Structural modeling studies revealed that pluripotin is a type II kinase inhibitor that selectively binds with inactive conformations of FLT3, ABL, and JAK2 .
    • Pluripotin showed potent inhibitory activity on both mouse and human cells expressing FLT3 ITD, including clinically challenging resistant mutations of the gatekeeper residue, F691L .

属性

IUPAC Name

N-[3-[7-[(2,5-dimethylpyrazol-3-yl)amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F3N8O2/c1-15-8-9-20(32-24(39)17-6-5-7-19(11-17)27(28,29)30)12-21(15)38-14-18-13-31-25(34-23(18)36(3)26(38)40)33-22-10-16(2)35-37(22)4/h5-13H,14H2,1-4H3,(H,32,39)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZFRTJWEIHFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CC(=NN5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F3N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pluripotin

CAS RN

839707-37-8
Record name 839707-37-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pluripotin
Reactant of Route 2
Reactant of Route 2
Pluripotin
Reactant of Route 3
Reactant of Route 3
Pluripotin
Reactant of Route 4
Pluripotin
Reactant of Route 5
Pluripotin
Reactant of Route 6
Reactant of Route 6
Pluripotin

Citations

For This Compound
296
Citations
SD Mertins, DA Scudiero, MG Hollingshead… - PloS one, 2013 - journals.plos.org
Background Cancer stem cells (CSC) are thought to be responsible for tumor maintenance and heterogeneity. Bona fide CSC purified from tumor biopsies are limited in supply and this …
Number of citations: 9 journals.plos.org
T Pieters, L Haenebalcke, T Hochepied… - Stem Cell Reviews and …, 2012 - Springer
… leukemia inhibitory factor and pluripotin treatment, which made it … outgrowths from blastocysts with pluripotin, which results in … Pluripotin was omitted after the first trypsinization because …
Number of citations: 22 link.springer.com
W Yang, W Wei, C Shi, J Zhu, W Ying, Y Shen, X Ye… - Stem Cells, 2009 - academic.oup.com
… Here we report an optimized, highly efficient protocol by combining pluripotin, a small … of ES cell isolation, we found that pluripotin combined with LIF improved the efficiency of ES cell …
Number of citations: 58 academic.oup.com
H Duan, Y Wang, L Yang, M Qu, Q Wang, W Shi… - Experimental Eye …, 2012 - Elsevier
… the effects of pluripotin on the proliferation, senescence and colony-forming efficiency of rabbit limbal epithelial cells in vitro. We found that pluripotin significantly promoted proliferation …
Number of citations: 11 www.sciencedirect.com
RD Turan, F Kocabaş - Journal of Immunology and Regenerative Medicine, 2022 - Elsevier
… , Pluripotin treatment increased the number of human CD133+ HSC cells by a factor of five. Intriguingly, Pluripotin … In conclusion, pluripotin-induced stem cell expansion is unique to …
Number of citations: 2 www.sciencedirect.com
W Xiong, Y Gao, X Cheng, C Martin, D Wu… - JoVE (Journal of …, 2009 - jove.com
Mouse embryonic stem (ES) cells are conventionally cultured with Leukemia Inhibitory Factor (LIF) to maintain self-renewal.1 However, LIF is expensive and activation of the LIF/JAK/…
Number of citations: 11 www.jove.com
M Azhar, Z Kincaid, M Kesarwani, T Latif, S Ansari… - Blood, 2022 - ashpublications.org
… Here we show that pluripotin (SC-1), an inhibitor of RASGAP, … As expected, pluripotin treatment efficiently suppressed the … that unique polypharmacology of pluripotin targeting FLT3, …
Number of citations: 0 ashpublications.org
DR Turan, F Kocabas - 2021 - researchsquare.com
… -fold following treatment with Pluripotin. Intriguingly, we nd that Pluripotin treatment inversely … In conclusion, Pluripotin-induced stem cell expansion is unique to HSPCs that can be used …
Number of citations: 1 www.researchsquare.com
강호인, 노상호 - 2012 - e-jarb.org
… In this study, we aimed to evaluate the effect of pluripotin (SC-1), an inhibitor of the FGF/ERK pathway, on the colony formation of outgrowing presumptive mESCs. After plating the zona …
Number of citations: 2 www.e-jarb.org
H Kang, S Roh - Journal of Embryo Transfer, 2012 - koreascience.kr
… In this study, we aimed to evaluate the effect of pluripotin (SC-1), an inhibitor of the FGF/ERK pathway, on the colony formation of outgrowing presumptive mESCs. After plating the zona …
Number of citations: 2 koreascience.kr

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。